molecular formula C19H18O6 B14248695 6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 502917-26-2

6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B14248695
CAS No.: 502917-26-2
M. Wt: 342.3 g/mol
InChI Key: IJZFZGJJJRPJBN-UHFFFAOYSA-N
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Description

6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-1-benzopyran-4-one (C₁₉H₁₈O₇; molecular weight 358.34 g/mol), also known as Gardenin B or 5-Demethyltangeretin, is a polymethoxyflavone derivative characterized by a benzopyran-4-one core substituted with three methoxy groups at positions 6, 7, and 8, and a 3-methoxyphenyl group at position 2 . Its synthetic routes and biological activities remain less documented in the evidence, though it is recognized as a reference standard in phytochemical analyses .

Properties

CAS No.

502917-26-2

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

6,7,8-trimethoxy-2-(3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-12-7-5-6-11(8-12)15-10-14(20)13-9-16(22-2)18(23-3)19(24-4)17(13)25-15/h5-10H,1-4H3

InChI Key

IJZFZGJJJRPJBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)C3=CC(=C(C(=C3O2)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-chromen-4-one involves several steps. One common synthetic route includes the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8-Trimethoxy-2-(3-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes of Selected Benzopyran-4-one Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Source/Reference
This compound 6,7,8-OCH₃; 2-(3-OCH₃-C₆H₄) C₁₉H₁₈O₇ 358.34 Reference standard, high lipophilicity
5-Hydroxy-7-methoxy-3-(3-methoxyphenyl)-4H-1-benzopyran-4-one (Compound 8) 5-OH; 7-OCH₃; 3-(3-OCH₃-C₆H₄) C₁₇H₁₄O₅ 298.29 Synthetic (71% yield), antioxidant
3,5,7-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one 3,5,7-OCH₃; 2-(4-OCH₃-C₆H₄) C₁₉H₁₈O₆ 342.34 Crystallized structure
Hispidulin (5,7-Dihydroxy-6-methoxy-2-(4-hydroxyphenyl)) 5,7-OH; 6-OCH₃; 2-(4-OH-C₆H₄) C₁₆H₁₂O₆ 300.26 Anti-inflammatory, antioxidant
Glyasperin B 5-OH; 7-OCH₃; 6-(3-methylbut-2-enyl); 3-(2,4-diOH-C₆H₃) C₂₁H₂₀O₆ 368.38 Prenylation enhances bioactivity
5,7-Dihydroxy-6,8-dimethoxy-2-(3,5-dihydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one (Compound 27) 5,7-OH; 6,8-OCH₃; 2-(3,5-diOH-4-OCH₃-C₆H₂) C₁₇H₁₄O₉ 362.29 Antioxidant, anti-inflammatory

Key Comparative Insights

Substitution Patterns and Physicochemical Properties

  • Methoxylation vs. Hydroxylation : The target compound’s three methoxy groups (6,7,8-OCH₃) confer greater lipophilicity compared to hydroxylated analogs like Hispidulin (5,7-OH; 6-OCH₃) . This property may enhance membrane permeability but reduce water solubility.
  • Phenyl Group Position : Unlike 3,5,7-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one , the target compound features a 3-methoxyphenyl group at position 2, which alters electronic distribution and steric interactions.
  • Prenylated Derivatives: Glyasperin B incorporates a 3-methylbut-2-enyl chain at position 6, which is absent in the target compound. Prenylation is associated with increased bioactivity in flavonoids due to enhanced binding to hydrophobic enzyme pockets .

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